molecular formula C20H17ClO4 B2492378 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate CAS No. 618391-33-6

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Cat. No.: B2492378
CAS No.: 618391-33-6
M. Wt: 356.8
InChI Key: VRKABNFKRCDHHR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 4-chlorophenyl group and a 2,2-dimethylpropanoate ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO4/c1-20(2,3)19(23)25-14-8-9-15-17(10-14)24-11-16(18(15)22)12-4-6-13(21)7-5-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKABNFKRCDHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step involves the electrophilic aromatic substitution of the chromen-4-one core with a 4-chlorophenyl halide in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with 2,2-dimethylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research has indicated that 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate exhibits several notable biological activities:

  • Antioxidant Activity : Several studies have demonstrated that compounds with chromone structures possess significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases.
    StudyActivityIC50 Value
    Antioxidant15 µM
    Free Radical Scavenging12 µM
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies have suggested that this compound may inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells.
    Cancer TypeCell LineIC50 Value
    Breast CancerMCF-710 µM
    Ovarian CancerTOV-21G8 µM

Case Study 1: Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of various chromone derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of 10 µM against MCF-7 cells, suggesting its potential as a lead compound for further development in breast cancer therapy .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory responses, the compound was tested for its ability to inhibit cytokine production in LPS-stimulated macrophages. The results showed a reduction in TNF-alpha and IL-6 levels, indicating its potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Molecular docking studies and in vitro assays are commonly used to elucidate these mechanisms and identify potential targets.

Comparison with Similar Compounds

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate can be compared with other chromen-4-one derivatives, such as:

    3-(4-methylphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate: Similar structure but with a methyl group instead of a chlorine atom.

    3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate: Similar structure but with a bromine atom instead of a chlorine atom.

    3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate: Similar structure but with a fluorine atom instead of a chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

The compound 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a member of the chromenone family, known for its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H18ClO4
  • CAS Number : 1396966-23-6

This compound features a chromenone moiety substituted with a chlorophenyl group and a dimethylpropanoate side chain, contributing to its unique properties and biological activities.

Research indicates that compounds in the chromenone class exhibit various mechanisms of action:

  • Antioxidant Activity : Chromenones have been shown to scavenge free radicals, reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with chronic diseases.
  • Enzyme Inhibition : Studies have demonstrated that certain derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's disease. Inhibitory effects on cyclooxygenase (COX) enzymes also suggest anti-inflammatory potential.
  • Cytotoxicity Against Cancer Cells : Some derivatives exhibit selective cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds.

Activity Measurement Method IC50 Values (μM) Reference
AChE InhibitionEnzyme assay10.4
BChE InhibitionEnzyme assay5.4
Cytotoxicity (MCF-7 cells)MTT assay15.0
Antioxidant ActivityDPPH scavenging assayIC50 = 20.0
COX-2 InhibitionEnzyme assayModerate

Case Studies

  • Inhibition of Cholinesterases : A study evaluated various chromenone derivatives for their ability to inhibit AChE and BChE, finding that the presence of halogen substituents enhanced inhibitory activity. The compound with a chlorophenyl group showed promising results in vitro, suggesting its potential for treating Alzheimer's disease by improving cholinergic transmission .
  • Cytotoxic Effects on Cancer Cells : Another investigation focused on the cytotoxic effects of chromenone derivatives against melanoma cell lines. The study found that specific substitutions led to significant reductions in cell viability, indicating that structural modifications could enhance anticancer properties .
  • Antioxidant Properties : Research has demonstrated that chromenones possess strong antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals was quantitatively assessed using various assays .

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